molecular formula C11H16N2O B1478857 (1-(2-Aminoethyl)indolin-6-yl)methanol CAS No. 2091002-39-8

(1-(2-Aminoethyl)indolin-6-yl)methanol

Cat. No. B1478857
CAS RN: 2091002-39-8
M. Wt: 192.26 g/mol
InChI Key: LELWFESAELWAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)indolin-6-yl)methanol, also known as AIM, is an organic compound that is used in a variety of scientific research applications. AIM is a versatile compound that can be used in a variety of experiments and has been used in a wide range of research applications, from drug design to biochemistry. AIM has a wide range of biochemical and physiological effects, which makes it an ideal compound for a variety of research applications.

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant class of heterocycles in nature, found in a variety of biologically active compounds. The compound “(1-(2-Aminoethyl)indolin-6-yl)methanol” can be utilized in the synthesis of complex indole derivatives. These derivatives are structurally similar to natural indoles, which are known for their wide-ranging biological activity, including neurotransmitters like serotonin and anticancer agents like vinblastine .

Pharmacological Research

Indole derivatives exhibit a broad spectrum of biological activities. They serve as a core structure for many synthetic drugs with high sales, such as sumatriptan and tadalafil. The compound could be a precursor in the development of new pharmacologically active molecules that might interact with various receptors to treat different diseases .

Antiviral Agents

The structural flexibility of indole derivatives allows for the creation of compounds with antiviral properties. Research has shown that certain indole derivatives can inhibit influenza A and Coxsackie B4 virus. “(1-(2-Aminoethyl)indolin-6-yl)methanol” could be modified to enhance its antiviral capabilities, potentially leading to the development of new antiviral drugs .

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their anti-HIV activity. Compounds with an indole base have shown inhibitory effects against HIV-1 and HIV-2 strains. The subject compound could be used as a starting point for the synthesis of anti-HIV agents, contributing to the fight against this global health issue .

Anticancer Research

The indole ring is a common feature in many anticancer drugs. By modifying “(1-(2-Aminoethyl)indolin-6-yl)methanol”, researchers can synthesize novel indole derivatives with potential anticancer properties. These derivatives could be tested against various cancer cell lines to assess their efficacy and safety .

Neurotransmitter Analogues

Given that indole structures are present in neurotransmitters, “(1-(2-Aminoethyl)indolin-6-yl)methanol” could be used to create analogues of these neurotransmitters. These analogues could help in understanding the mechanisms of neurotransmission and in the development of treatments for neurological disorders .

Safety and Hazards

Based on the information available, “(1-(2-Aminoethyl)indolin-6-yl)methanol” is not classified as a hazardous compound .

properties

IUPAC Name

[1-(2-aminoethyl)-2,3-dihydroindol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-2-1-9(8-14)7-11(10)13/h1-2,7,14H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELWFESAELWAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Aminoethyl)indolin-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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